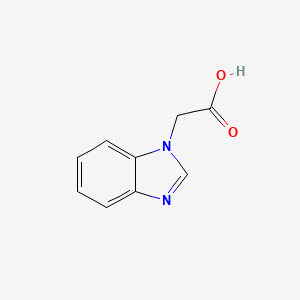

Benzoimidazol-1-yl-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHSZBKDUTWXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355551 | |

| Record name | Benzoimidazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40332-16-9 | |

| Record name | Benzoimidazol-1-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Benzoimidazol-1-yl-acetic acid chemical properties and structure"

An In-Depth Technical Guide to Benzimidazol-1-yl-acetic Acid: Chemical Properties, Structure, and Synthetic Protocols

This guide provides a comprehensive technical overview of Benzimidazol-1-yl-acetic acid (also known as 2-(1H-Benzimidazol-1-yl)acetic acid), a key heterocyclic compound in medicinal chemistry and materials science. It is intended for an audience of researchers, scientists, and professionals in drug development, offering in-depth insights into its structural characteristics, chemical properties, synthesis, and potential applications.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a "privileged scaffold" in drug discovery. Its structural resemblance to naturally occurring purines allows it to readily interact with a variety of biological targets. Consequently, benzimidazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.

Benzoimidazol-1-yl-acetic acid serves as a crucial intermediate, incorporating the versatile benzimidazole core with a reactive carboxylic acid handle. This structure allows for facile chemical modification, making it a valuable building block for the synthesis of more complex molecules and compound libraries aimed at discovering new therapeutic agents.

Molecular Structure and Nomenclature

The unambiguous identification of Benzimidazol-1-yl-acetic acid is critical to distinguish it from its structural isomer, Benzimidazol-2-yl-acetic acid. In the target compound, the acetic acid moiety is attached to one of the nitrogen atoms (position 1) of the imidazole ring.

IUPAC Name: 2-(1H-Benzimidazol-1-yl)acetic acid CAS Number: 40332-16-9 Molecular Formula: C₉H₈N₂O₂

The Multifaceted Biological Activities of Benzimidazol-1-yl-acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of a benzene and an imidazole ring, represents a cornerstone in the architecture of medicinally active compounds. Its structural resemblance to endogenous purine nucleotides allows it to readily interact with a myriad of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] The inherent versatility of the benzimidazole ring system, coupled with the relative ease of its synthesis and functionalization, has led to a plethora of derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic properties.[3][4] This guide focuses specifically on a promising subclass: benzimidazol-1-yl-acetic acid derivatives. The introduction of an acetic acid moiety at the N-1 position of the benzimidazole ring provides a critical handle for modifying the molecule's physicochemical properties, such as solubility and lipophilicity, and for establishing key interactions with biological targets. This strategic modification has unlocked new avenues for developing potent and selective therapeutic agents.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of benzimidazol-1-yl-acetic acid derivatives. We will delve into the mechanistic intricacies of their action, explore structure-activity relationships, and provide detailed experimental protocols to empower further research and development in this exciting field.

I. Synthesis of Benzimidazol-1-yl-acetic Acid Derivatives: Building the Core Scaffold

The synthesis of benzimidazol-1-yl-acetic acid derivatives typically follows a multi-step approach, beginning with the construction of the core benzimidazole ring, followed by N-alkylation with an acetic acid precursor.

A. General Synthetic Strategy

A common and efficient route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative to form the 2-substituted benzimidazole. This is followed by N-alkylation with an haloacetic acid ester, and subsequent hydrolysis if the free acid is desired.

Caption: General synthetic workflow for benzimidazol-1-yl-acetic acid derivatives.

B. Experimental Protocol: Synthesis of Ethyl 2-(Aryl)-1H-benzimidazol-1-yl-acetate

This protocol outlines a typical procedure for the synthesis of the ester precursor, which can then be used for further derivatization or hydrolyzed to the final acid.

Step 1: Synthesis of 2-Aryl-1H-benzimidazole

-

To a mixture of o-phenylenediamine (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in ethanol (20 mL), add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (p-TsOH).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-1H-benzimidazole.[5]

Step 2: Synthesis of Ethyl 2-(Aryl)-1H-benzimidazol-1-yl-acetate

-

To a solution of the 2-aryl-1H-benzimidazole (10 mmol) in a dry aprotic solvent such as tetrahydrofuran (THF) (30 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (11 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.[6]

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(aryl)-1H-benzimidazol-1-yl-acetate.[7]

II. Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties, and the introduction of the acetic acid moiety at the N-1 position has been shown to modulate this activity.[8]

A. Mechanism of Antimicrobial Action

The antimicrobial action of benzimidazole derivatives is multifaceted. A primary mechanism involves the inhibition of microbial growth by interfering with essential cellular processes. Their structural similarity to purines allows them to act as competitive inhibitors in the biosynthesis of nucleic acids and proteins in the bacterial cell wall. Some derivatives also function by inhibiting DNA gyrase, an enzyme crucial for DNA replication, leading to bacterial cell death.[9] In fungi, benzimidazoles are known to disrupt microtubule polymerization by binding to β-tubulin, a mechanism that also underlies their anthelmintic and anticancer effects.[3]

Caption: Key antimicrobial mechanisms of action for benzimidazole derivatives.

B. Structure-Activity Relationship (SAR)

The antimicrobial potency of benzimidazol-1-yl-acetic acid derivatives is significantly influenced by the nature and position of substituents on the benzimidazole scaffold.

-

Substitution at the 2-position: Introduction of aryl or heteroaryl groups at the 2-position generally enhances antimicrobial activity. The electronic properties of the substituents on this aromatic ring play a crucial role.

-

Substitution on the Benzene Ring: Halogenation or the introduction of other electron-withdrawing groups on the benzene ring of the benzimidazole nucleus can modulate the antimicrobial spectrum and potency.[9]

| Derivative Type | Substitution Pattern | Observed Antimicrobial Activity | Reference |

| 2-Aryl-benzimidazoles | Electron-withdrawing groups on the 2-aryl ring | Enhanced activity against Gram-positive bacteria | [9] |

| 2-Heteroaryl-benzimidazoles | Thienyl or furyl groups at the 2-position | Broad-spectrum antibacterial and antifungal activity | [10] |

| Benzimidazole-triazole hybrids | Triazole moiety linked to the benzimidazole core | Potent activity against both Gram-positive and Gram-negative bacteria | [9] |

C. Experimental Protocols for Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Protocol:

-

Preparation of Antimicrobial Stock Solution: Dissolve the benzimidazol-1-yl-acetic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

-

Controls: Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Kirby-Bauer Disk Diffusion Method

This is a qualitative method to assess the susceptibility of a microbial isolate to an antimicrobial agent.[5][13][14][15]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the benzimidazol-1-yl-acetic acid derivative onto the agar surface.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

III. Anticancer Activity: Targeting the Hallmarks of Cancer

Benzimidazole derivatives have emerged as a significant class of anticancer agents, with some compounds progressing to clinical trials.[1][16] The introduction of the acetic acid moiety at the N-1 position provides a platform for developing derivatives that can selectively target cancer cells through various mechanisms.

A. Mechanisms of Anticancer Action

Benzimidazol-1-yl-acetic acid derivatives exert their anticancer effects through a variety of mechanisms that target key cellular processes involved in cancer progression.

-

Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[17][18][19] A notable target is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[20]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[1][3][21] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[21]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells at specific phases, such as the G2/M phase.[1]

-

Disruption of Microtubule Polymerization: Similar to their antifungal mechanism, some benzimidazole derivatives can bind to β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death.[3]

Caption: Multifaceted anticancer mechanisms of benzimidazol-1-yl-acetic acid derivatives.

B. Structure-Activity Relationship (SAR)

The anticancer activity of benzimidazol-1-yl-acetic acid derivatives is highly dependent on their substitution patterns.

-

2-Position Substituents: The nature of the substituent at the 2-position is a key determinant of anticancer potency and selectivity. Aromatic and heteroaromatic rings are common motifs that can be tailored to enhance interactions with specific biological targets.

-

Benzene Ring Modifications: Substitutions on the benzene moiety of the benzimidazole core can influence the compound's pharmacokinetic properties and target engagement.

| Derivative Class | Key Structural Features | Observed Anticancer Activity | Reference |

| 2-Aryl Derivatives | Electron-donating or -withdrawing groups on the 2-phenyl ring | Potent inhibition of various cancer cell lines | [1] |

| Hydrazone Derivatives | Hydrazone linkage at the end of the acetic acid chain | Significant antiproliferative activity, potential dual EGFR/BRAF inhibitors | [2] |

| Triazole Hybrids | 1,2,3-Triazole moiety incorporated into the structure | Potent EGFR inhibition and antiproliferative effects against breast cancer cells | [20] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][6][7][22]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the benzimidazol-1-yl-acetic acid derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

IV. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Benzimidazole derivatives have shown significant promise as anti-inflammatory agents, and the acetic acid side chain at the N-1 position can enhance their activity and improve their pharmacokinetic profile.[8][23][24][25]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzimidazol-1-yl-acetic acid derivatives are primarily attributed to their ability to modulate key inflammatory pathways.

-

Inhibition of Cyclooxygenase (COX) Enzymes: These compounds can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8][26][27][28] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

-

Inhibition of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Some benzimidazole derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory cytokines.[4][23][29][30]

Caption: Key anti-inflammatory mechanisms of benzimidazol-1-yl-acetic acid derivatives.

B. Structure-Activity Relationship (SAR)

The anti-inflammatory activity of these derivatives is closely linked to their chemical structure.

-

Substituents on the 2-Aryl Ring: The presence and position of substituents on the 2-aryl ring can significantly impact COX inhibitory activity and selectivity.

-

N-1 Acetic Acid Moiety: The acetic acid side chain is crucial for activity, likely by mimicking the carboxylic acid group of arachidonic acid, the natural substrate of COX enzymes.

| Derivative Type | Structural Feature | Observed Anti-inflammatory Effect | Reference |

| 2-Aryl-benzimidazol-1-yl-acetic acids | Varied substituents on the 2-aryl group | Potent COX-1 and COX-2 inhibition | [26] |

| 2-Benzylbenzimidazoles | Methoxy groups on the benzyl ring | Strong inhibition of NF-κB activity | [29] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15]

Protocol:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the benzimidazol-1-yl-acetic acid derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group.

V. Conclusion and Future Directions

Benzimidazol-1-yl-acetic acid derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the potential for fine-tuning their pharmacological profiles through structural modifications make them attractive candidates for drug discovery programs targeting infectious diseases, cancer, and inflammatory disorders.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the benzimidazole scaffold to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to elucidate the precise mechanisms of action.

-

In Vivo Efficacy and Safety: Comprehensive evaluation of promising candidates in relevant animal models of disease to assess their therapeutic potential and safety profiles.

-

Development of Drug Delivery Systems: Formulation strategies to improve the bioavailability and targeted delivery of these compounds.

The continued exploration of the chemical space around the benzimidazol-1-yl-acetic acid scaffold holds great promise for the development of novel and effective therapies to address unmet medical needs.

VI. References

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

-

In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives. PubMed. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

-

Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

-

Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. [Link]

-

Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB. PubMed. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

Inhibition of protein kinase C-driven nuclear factor-kappaB activation: synthesis, structure-activity relationship, and pharmacological profiling of pathway specific benzimidazole probe molecules. PubMed. [Link]

-

Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. [Link]

-

Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate. PubMed Central. [Link]

-

Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

-

Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. [Link]

-

Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. PubMed Central. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. [Link]

-

Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. ACS Publications. [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

-

Synthesis and tautomerism of 2‐aryl‐ and 2‐heteroaryl derivatives of benzimidazole. Semantic Scholar. [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. MDPI. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. [Link]

-

Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. ACS Publications. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar. [Link]

-

Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]

-

(PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. ResearchGate. [Link]

-

Benzimidazole Derivatives as Antibacterial Drugs. CURF - Clemson University Research Foundation. [Link]

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. ResearchGate. [Link]

-

M07-A8. Regulations.gov. [Link]

-

One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Organic Chemistry Portal. [Link]

-

Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]

-

Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. ResearchGate. [Link]

-

Synthesis and Evaluation of Benzimidazole Derivatives as Selective COX-2 Inhibitors. [Link]

-

Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. ResearchGate. [Link]

-

IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives. [Link]

-

Design, synthesis and biological evaluation of benzimidazole/benzothiazole and benzoxazole derivatives as cyclooxygenase inhibitors. PubMed. [Link]

-

Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]

-

Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. ResearchGate. [Link]

-

(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

-

In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PubMed Central. [Link]

-

Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes. PubMed. [Link]

-

Synthetic routes toward benzimidazole derivatives by using different... ResearchGate. [Link]

-

Strategies toward the synthesis of 2-aryl-benzimidazoles. ResearchGate. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. EnPress Journals. [Link]

-

NOTE Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. Asian Publication Corporation. [Link]

-

Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. Asian Journal of Chemistry. [Link]

Sources

- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and tautomerism of 2‐aryl‐ and 2‐heteroaryl derivatives of benzimidazole | Semantic Scholar [semanticscholar.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. asm.org [asm.org]

- 14. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 16. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 21. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies | MDPI [mdpi.com]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of protein kinase C-driven nuclear factor-kappaB activation: synthesis, structure-activity relationship, and pharmacological profiling of pathway specific benzimidazole probe molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 25. eurekaselect.com [eurekaselect.com]

- 26. plantarchives.org [plantarchives.org]

- 27. Design, synthesis and biological evaluation of benzimidazole/benzothiazole and benzoxazole derivatives as cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

The Genesis and Scientific Journey of Benzimidazol-1-yl-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and core scientific principles underlying Benzimidazol-1-yl-acetic acid. Emerging from the broader historical context of benzimidazole chemistry, this molecule represents a key scaffold in medicinal chemistry. This document details its synthesis, from foundational methods to modern adaptations, and delves into its multifaceted biological activities, including its notable anti-inflammatory and antimicrobial properties. Through detailed protocols, data-driven tables, and mechanistic diagrams, this guide serves as an in-depth resource for researchers engaged in the study and application of benzimidazole derivatives in drug discovery and development.

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The story of Benzimidazol-1-yl-acetic acid is intrinsically linked to the rich history of its parent heterocycle, benzimidazole. First synthesized in 1872 by Hoebrecker, the benzimidazole nucleus, a fusion of benzene and imidazole rings, quickly garnered significant attention within the scientific community. Its structural resemblance to naturally occurring purines suggested a potential for interaction with biological systems, a hypothesis that has since been extensively validated.

The benzimidazole framework is now recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities. These include antiulcer agents like omeprazole, anthelmintics such as albendazole, and antihistamines like astemizole. This diverse therapeutic utility has cemented the benzimidazole scaffold as a cornerstone in the development of novel pharmaceuticals. Benzimidazol-1-yl-acetic acid, a key derivative, has its own unique history and set of properties that have made it a subject of interest for further chemical and biological exploration.

The Discovery and Historical Development of Benzimidazol-1-yl-acetic Acid

While the parent benzimidazole ring was discovered in the late 19th century, the specific journey of Benzimidazol-1-yl-acetic acid began later, as chemists started to explore the functionalization of the benzimidazole nucleus to modulate its physicochemical and biological properties. The introduction of an acetic acid moiety at the N-1 position of the benzimidazole ring was a logical step to enhance solubility and provide a handle for further chemical modifications.

Early investigations into the synthesis of N-substituted benzimidazoles laid the groundwork for the preparation of Benzimidazol-1-yl-acetic acid. A key method that emerged was the N-alkylation of benzimidazole with halogenated acetic acids or their esters.

One of the foundational methods for synthesizing the isomeric (1H-benzimidazol-2-yl)-acetic acid was reported as early as 1943 by Copeland and Day. While not the title compound of this guide, their work on condensing o-phenylenediamine with dicarboxylic acids or their derivatives provided crucial insights into the reactivity of the benzimidazole precursor and the formation of acetic acid-substituted benzimidazoles.

The synthesis of esters of benzimidazolyl-1-acetic acid was later described in a 1993 publication by P. M. Kochergin and colleagues, who developed a straightforward method involving the reaction of benzimidazoles with esters of chloroacetic or bromoacetic acid. This work was pivotal in making these compounds more accessible for biological screening and further derivatization.

Synthesis of Benzimidazol-1-yl-acetic Acid: From Classical to Modern Methodologies

The primary and most direct route to Benzimidazol-1-yl-acetic acid is the N-alkylation of the benzimidazole core. This involves the reaction of benzimidazole with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, or their corresponding esters.

Classical N-Alkylation Approach

The traditional synthesis involves the deprotonation of the N-H group of benzimidazole with a base to form the benzimidazolide anion, which then acts as a nucleophile to displace the halide from the haloacetic acid derivative.

Experimental Protocol: Synthesis of Ethyl Benzimidazol-1-yl-acetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl benzimidazole (9 mmol) in 10 mL of acetone.[1]

-

Addition of Alkylating Agent: To this solution, add a solution of ethyl chloroacetate (11 mmol) in 10 mL of acetone with continuous stirring.[1]

-

Base Addition: Add sodium bicarbonate (12.5 mmol) to the reaction mixture along with an additional 5 mL of acetone.[1]

-

Reflux: Heat the resulting mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethanol-acetone (6:4 v/v) mobile phase.[1]

-

Work-up: After completion of the reaction, cool the mixture, filter to remove inorganic salts, and wash the residue with acetone.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude ethyl (2-methyl-1H-benzimidazol-1-yl) acetate can be purified by recrystallization.[1]

-

Hydrolysis: The corresponding Benzimidazol-1-yl-acetic acid can be obtained by subsequent hydrolysis of the ester under acidic or basic conditions.

Caption: General workflow for the N-alkylation of benzimidazole.

Modern Synthetic Approaches

Recent advancements in synthetic methodology have focused on developing more environmentally friendly and efficient procedures. These include the use of microwave irradiation to accelerate the reaction and the application of green chemistry principles, such as using water as a solvent.

Biological Activities of Benzimidazol-1-yl-acetic Acid and Its Derivatives

Benzimidazol-1-yl-acetic acid and its derivatives have been investigated for a range of biological activities, with anti-inflammatory and antimicrobial properties being the most prominent.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of benzimidazole acetic acid derivatives. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.

A study on a novel benzimidazole acetic acid derivative, (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid, showed its ability to reduce protein denaturation, a hallmark of inflammation. The compound exhibited a maximum inhibition of 58.9% at a concentration of 80 mcg/ml, which was comparable to the standard anti-inflammatory drug indomethacin (71.23% inhibition).[2]

| Compound/Drug | Concentration (µg/mL) | % Inhibition of Protein Denaturation | Reference |

| (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid | 80 | 58.9 | [2] |

| Indomethacin (Standard) | - | 71.23 | [2] |

Table 1: In vitro anti-inflammatory activity of a benzimidazole acetic acid derivative.

Caption: Putative anti-inflammatory mechanism of action.

Antimicrobial Activity

The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Benzimidazol-1-yl-acetic acid derivatives have also been evaluated for their efficacy against various bacterial and fungal strains.

In one study, a synthesized benzimidazole acetic acid derivative demonstrated sensitivity against both Gram-positive (Enterococcus faecalis) and Gram-negative (Escherichia coli) bacteria.[2] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency. While specific MIC values for the parent Benzimidazol-1-yl-acetic acid are not extensively reported in readily available literature, various derivatives have shown promising results. For instance, some amino acid-derived benzimidazoles have exhibited excellent antibacterial activity against strains like S. aureus and P. aeruginosa, with some derivatives showing higher potency than the reference drug erythromycin against the latter.[3]

| Bacterial Strain | Zone of Inhibition (mm) |

| Enterococcus faecalis (Gram-positive) | Significant |

| Escherichia coli (Gram-negative) | Significant |

Table 2: Antibacterial activity of a benzimidazole acetic acid derivative.[2]

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring system. For Benzimidazol-1-yl-acetic acid derivatives, modifications at the 2-position and on the benzene ring have been shown to significantly influence their pharmacological profile. For example, the introduction of lipophilic groups can enhance cell membrane permeability and, consequently, antimicrobial activity. The presence of electron-withdrawing groups on the benzene ring has also been correlated with increased biological efficacy in some studies.

Future Perspectives and Conclusion

Benzimidazol-1-yl-acetic acid continues to be a valuable scaffold for the development of new therapeutic agents. Its synthetic accessibility and the vast chemical space that can be explored through derivatization make it an attractive starting point for medicinal chemists. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. The elucidation of precise mechanisms of action and the exploration of new therapeutic areas for these compounds remain active areas of investigation.

References

- Synthesis and evaluation of a benzimidazole acetic acid derivative. (2024, October 22). Malik Deenar College of Pharmacy.

- Negi, A., et al. (Year). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.

- Copeland, R. A., & Day, A. R. (1943). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 65(6), 1072–1075.

- Kochergin, P. M., Palei, R. M., & Chernyak, S. (1993). Synthesis of derivatives of benzimidazolyl-1-acetic acid. Chemistry of Heterocyclic Compounds, 29(1), 103-106.

- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022, November 10). PubMed Central.

Sources

An In-Depth Technical Guide to 2-(1H-Benzo[d]imidazol-1-yl)acetic acid (CAS 40332-16-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Benzo[d]imidazol-1-yl)acetic acid, identified by the CAS number 40332-16-9, is a heterocyclic compound featuring a benzimidazole core functionalized with an acetic acid group at the 1-position. This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The benzimidazole scaffold is a well-recognized "privileged structure," known for its presence in a multitude of pharmacologically active compounds. The addition of the acetic acid moiety provides a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with diverse biological activities. This guide aims to provide a comprehensive overview of the properties, synthesis, and potential applications of 2-(1H-Benzo[d]imidazol-1-yl)acetic acid, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research. The key properties of 2-(1H-Benzo[d]imidazol-1-yl)acetic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 40332-16-9 | [ChemScene, Advanced ChemBlocks][1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [ChemScene][1] |

| Molecular Weight | 176.18 g/mol | [ChemScene][1] |

| IUPAC Name | 2-(1H-1,3-benzodiazol-1-yl)acetic acid | [Advanced ChemBlocks][2] |

| Synonyms | TIMTEC-BB SBB010151 | [ChemScene][1] |

| Appearance | Solid | [Fisher Scientific][3] |

| Purity | Typically ≥98% | [ChemScene][1] |

| Storage | Store at room temperature | [ChemScene][1] |

Synthesis of 2-(1H-Benzo[d]imidazol-1-yl)acetic acid

The synthesis of 2-(1H-Benzo[d]imidazol-1-yl)acetic acid is typically achieved through the N-alkylation of benzimidazole with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group. A common and effective method involves the reaction of benzimidazole with an ester of a haloacetic acid, such as ethyl chloroacetate, followed by hydrolysis of the resulting ester.

Sources

An In-depth Technical Guide to the Mechanism of Action of Benzimidazole Compounds

Introduction: The Versatile Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole rings.[1][2][3] This privileged scaffold has garnered significant attention from medicinal chemists and biologists due to its structural similarity to naturally occurring purine nucleotides, allowing it to interact with a wide array of biological targets.[4] Consequently, benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including anthelmintic, antifungal, antiviral, and anticancer properties.[1][5][6][7][8][9] This guide provides a comprehensive technical overview of the core mechanisms of action of benzimidazole compounds, with a primary focus on their well-established role as microtubule-disrupting agents and a discussion of other emerging mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of therapeutic agents.

Part 1: The Primary Mechanism of Action - Disruption of Microtubule Dynamics

The principal and most extensively studied mechanism of action for a large number of benzimidazole compounds, particularly in their role as anthelmintics, antifungals, and anticancer agents, is the disruption of microtubule polymerization.[5][6][10][11][12]

Molecular Target: The β-Tubulin Subunit

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential components of the cytoskeleton in eukaryotic cells.[13] They play a crucial role in various cellular processes, including cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell structure.[5][13] Benzimidazoles exert their effect by binding directly to the β-tubulin subunit, thereby inhibiting its polymerization into microtubules.[6][10][14] This interaction is selective, with many benzimidazoles showing a significantly higher affinity for parasite or fungal tubulin compared to their mammalian counterparts, which accounts for their relatively low toxicity in hosts.[10]

The binding site for benzimidazoles on β-tubulin has been extensively investigated. While the precise location is still being fully elucidated, studies have identified key amino acid residues that are critical for this interaction. Mutations in these residues are a primary cause of benzimidazole resistance.[15][16] Notably, substitutions at positions 167, 198, and 200 of the β-tubulin protein have been strongly correlated with resistance in both parasitic nematodes and fungi.[16][17][18] For instance, a common resistance mechanism involves a phenylalanine-to-tyrosine substitution at position 200.[15][17]

Downstream Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by benzimidazoles triggers a cascade of downstream events that ultimately lead to cell death.

-

Arrest of the Cell Cycle: The formation of a functional mitotic spindle is essential for the proper segregation of chromosomes during mitosis. By disrupting microtubule dynamics, benzimidazoles prevent the formation of this spindle, leading to an arrest of the cell cycle in the G2/M phase.[6][12][19] This mitotic arrest is a key factor in the antiproliferative and anticancer effects of these compounds.

-

Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.[6][19] The inability of the cell to complete mitosis leads to the activation of pro-apoptotic proteins and caspases, resulting in programmed cell death.[6][12]

-

Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of vesicles, organelles, and other cellular components by motor proteins. The depolymerization of microtubules by benzimidazoles severely hampers these transport processes, affecting nutrient uptake and waste removal, which is particularly detrimental to parasites with high metabolic rates.[2] For example, a reduction in glucose transport has been observed in susceptible nematodes.[14]

-

Inhibition of Other Cellular Processes: The disruption of the microtubule network also impacts other vital cellular functions such as the maintenance of cell shape and motility.

The following diagram illustrates the primary mechanism of action of benzimidazole compounds leading to cell cycle arrest and apoptosis.

Caption: Benzimidazole's primary mechanism of action.

Part 2: Secondary and Emerging Mechanisms of Action

While microtubule disruption is the hallmark mechanism, the versatile benzimidazole scaffold allows for interactions with a variety of other cellular targets, contributing to their broad pharmacological profile.[1][4][19]

-

Topoisomerase Inhibition: Some benzimidazole derivatives act as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription. This leads to DNA damage and subsequent cell death.[19]

-

Kinase Inhibition: A number of benzimidazole compounds have been developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[5][19]

-

Inhibition of Glucose Metabolism: Benzimidazoles can interfere with glucose uptake and metabolism in both parasites and cancer cells, leading to energy depletion.[6][14]

-

PARP Inhibition: Certain derivatives have shown activity as poly(ADP-ribose) polymerase (PARP) inhibitors, which are involved in DNA repair.[19]

-

Epigenetic Regulation: Emerging research indicates that some benzimidazoles can act as epigenetic modulators, affecting enzymes like DNA methyltransferases and histone deacetylases.[19][20]

Part 3: Mechanisms of Resistance

The development of resistance is a significant challenge in the long-term use of benzimidazole-based therapies, particularly in the context of anthelmintics.[10][17] The primary mechanism of resistance is linked to genetic mutations in the target protein, β-tubulin.[17][21]

-

Target Site Modification: As mentioned earlier, single nucleotide polymorphisms (SNPs) in the β-tubulin gene that result in amino acid substitutions at key binding sites (e.g., F167Y, E198A, F200Y) can significantly reduce the binding affinity of benzimidazoles, rendering the drugs ineffective.[17][18]

-

Changes in Tubulin Isotype Expression: In some cases, resistance may be associated with altered expression levels of different β-tubulin isotypes, with a decrease in the expression of susceptible isotypes and an increase in the expression of more resistant ones.

Understanding these resistance mechanisms is crucial for the development of new benzimidazole derivatives that can overcome existing resistance and for implementing strategies to prolong the efficacy of these important drugs.

Part 4: Experimental Protocols for Studying Benzimidazole's Mechanism of Action

Investigating the mechanism of action of benzimidazole compounds involves a combination of biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin.[13][22]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.[13][22]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA).[13][23]

-

Prepare a stock solution of GTP, which is required for tubulin polymerization.[13][23]

-

Prepare a stock solution of the benzimidazole compound to be tested in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.

-

Add the purified tubulin to each well to initiate the polymerization reaction. Include positive controls (e.g., paclitaxel, a microtubule stabilizer) and negative controls (e.g., nocodazole, a microtubule destabilizer).[22]

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the absorbance or fluorescence as a function of time.

-

Compare the polymerization curves of the test compound-treated samples to the control samples to determine if the compound inhibits or enhances tubulin polymerization.

-

The following diagram outlines the workflow for a typical in vitro tubulin polymerization assay.

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications [ouci.dntb.gov.ua]

- 10. Biochemistry of benzimidazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 21. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Title: A Strategic Guide to the In Vitro Screening of Novel Benzimidazol-1-yl-acetic Acid Derivatives: From Hit Discovery to Mechanistic Insight

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Benzimidazole Scaffold as a Privileged Structure

The benzimidazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. When derivatized, particularly with an acetic acid moiety at the N-1 position, these compounds exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide serves as a comprehensive manual for research scientists navigating the critical early stages of drug discovery for this promising class of molecules. We will move beyond simple protocol recitation to establish a strategic framework for in vitro screening, emphasizing the rationale behind assay selection, the importance of a tiered screening cascade, and the methods for ensuring data integrity.

The Screening Cascade: A Strategic Blueprint for Discovery

A successful screening campaign is not a single experiment but a multi-stage, decision-driven process. The goal is to efficiently filter a library of novel benzimidazole derivatives from a large pool of inactive compounds down to a few promising lead candidates. This is achieved through a tiered approach, known as the screening cascade.

-

Primary Screening: High-throughput, cost-effective assays designed to rapidly assess the general biological activity of the entire compound library. The objective here is "hit identification."

-

Secondary Screening: Assays with greater biological complexity are used to confirm the activity of primary hits and begin to elucidate the mechanism of action. This stage focuses on "hit validation and confirmation."

-

Tertiary/Mechanistic Assays: In-depth, often lower-throughput assays designed to precisely define the molecular target and cellular effects of the validated hits, paving the way for lead optimization.

Caption: A generalized screening cascade for novel drug discovery.

Primary Screening Protocols: Casting a Wide Net

The choice of primary assay is dictated entirely by the therapeutic hypothesis. For benzimidazole derivatives, anticancer and antimicrobial activities are the most frequently explored avenues.

Anticancer Activity: Cell Viability Assessment

The initial goal is to identify compounds that inhibit cancer cell proliferation or induce cell death. The MTT assay remains a workhorse for this purpose due to its simplicity and scalability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each benzimidazole derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells remains below 0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (OD_Treated / OD_VehicleControl) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

-

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

For antimicrobial screening, the goal is to find the lowest concentration of a compound that prevents visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

-

Bacteria Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth.

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

| Compound ID | Target | Primary Assay | Result (IC₅₀ or MIC) | Hit? (Y/N) |

| BZA-001 | HeLa Cells | MTT | 8.5 µM | Y |

| BZA-002 | HeLa Cells | MTT | > 100 µM | N |

| BZA-003 | S. aureus | Broth Microdilution | 16 µg/mL | Y |

| BZA-004 | E. coli | Broth Microdilution | > 128 µg/mL | N |

| Caption: Example summary table for primary screening results. |

Mechanistic Deep Dive: Unraveling the "How"

Primary hits tell us if a compound is active; mechanistic assays tell us how. For anticancer benzimidazoles, two common mechanisms are the disruption of microtubule dynamics and the inhibition of specific signaling pathways.

Mechanism: Tubulin Polymerization Inhibition

Many successful benzimidazole drugs, like albendazole, function by binding to β-tubulin and inhibiting its polymerization into microtubules. This arrests the cell cycle and induces apoptosis.

Protocol Concept: Cell-Free Tubulin Polymerization Assay

-

Assay Setup: Use a commercially available kit containing purified tubulin and a fluorescence reporter that binds preferentially to polymerized microtubules.

-

Reaction Initiation: In a 96-well plate, combine the tubulin, a polymerization-inducing buffer (containing GTP), and the fluorescent reporter.

-

Compound Addition: Add the hit benzimidazole compounds at various concentrations. Include paclitaxel as a positive control for polymerization promotion and nocodazole or colchicine as a positive control for inhibition.

-

Kinetic Reading: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. Inhibitory compounds will show a dose-dependent decrease in the rate and extent of fluorescence increase compared to the vehicle control.

Mechanism: Apoptosis Induction

A desirable outcome for an anticancer agent is the induction of programmed cell death (apoptosis). This can be confirmed by measuring the activity of caspases, which are the key executioner enzymes in the apoptotic pathway.

Protocol: Caspase-Glo 3/7 Assay

-

Cell Treatment: Seed and treat cells with the hit compounds (at concentrations around their IC₅₀) for 24-48 hours in a 96-well white-walled plate.

-

Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3 and -7.

-

Analysis: Compare the signal from treated wells to vehicle control wells to determine the fold-increase in caspase activity.

Caption: Simplified intrinsic apoptosis pathway targeted by cytotoxic agents.

Trustworthiness and Data Validation

Rigorous science demands self-validating systems. Every plate, every experiment must include controls that verify the integrity of the results.

-

Vehicle Control (e.g., 0.5% DMSO): Essential for confirming that the solvent used to dissolve the compounds has no biological effect on its own. All compound-treated results must be normalized against this control.

-

Positive Control: A known drug or compound that reliably produces the expected effect (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial activity). This confirms that the assay system is working correctly.

-

Negative Control (Untreated): Provides a baseline for the health and behavior of the cells or microorganisms in the absence of any treatment.

-

Assay Performance Metrics (For HTS): In high-throughput screens, the Z-factor (or Z') is a statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative control signals, making it suitable for screening.

Conclusion

The in vitro screening of novel benzimidazol-1-yl-acetic acid derivatives is a systematic process of inquiry. By employing a strategic, tiered cascade—moving from broad primary screens to specific mechanistic assays—researchers can efficiently identify and characterize compounds with high therapeutic potential. The key to success lies not in the sheer number of assays performed, but in the thoughtful selection of each experiment, the rigorous inclusion of controls, and a clear understanding of what each result signifies for the mechanism of action. The protocols and strategies outlined in this guide provide a robust foundation for advancing these privileged scaffolds from library synthesis to promising preclinical candidates.

References

-

Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer agents. Journal of the Indian Chemical Society. Available at: [Link]

-

Nadeem, M., et al. (2023). A Comprehensive Review of the Antimicrobial and Antitumor Potential of Benzimidazole Scaffolds. Molecules. Available at: [Link]

-

Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-substituted-benzimidazoles as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. Available at: [Link]

A Technical Guide to the Preliminary Cytotoxic Evaluation of Benzimidazol-1-yl-acetic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on conducting a preliminary cytotoxic evaluation of Benzimidazol-1-yl-acetic acid. It covers the rationale behind the benzimidazole scaffold, a detailed synthetic protocol, in-depth methodologies for cytotoxicity screening, and an exploration of potential mechanisms of action.

Introduction: The Significance of the Benzimidazole Scaffold in Oncology

The benzimidazole ring system is a privileged heterocyclic pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides.[1] This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. In the realm of oncology, these compounds have garnered significant attention for their potential to act as anticancer agents through diverse mechanisms.[1][2]

Unlike traditional "one-size-fits-all" chemotherapeutics that are often toxic to healthy cells, benzimidazole derivatives offer the potential for more targeted therapies.[1] Their mechanisms of action are varied and can include the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest (commonly at the G2/M phase), anti-angiogenesis, and the inhibition of key enzymes like topoisomerases.[2][3] The versatility of the benzimidazole core allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[4] This guide focuses on Benzimidazol-1-yl-acetic acid, a representative member of this class, to illustrate the process of preliminary cytotoxic evaluation.

Synthesis of Benzimidazol-1-yl-acetic acid

The synthesis of Benzimidazol-1-yl-acetic acid is a multi-step process that begins with the condensation of o-phenylenediamine with an appropriate carboxylic acid, followed by N-alkylation. The following protocol is a representative method for its synthesis.

Experimental Protocol: Synthesis

Step 1: Synthesis of Benzimidazole

-

In a round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of 4 M hydrochloric acid.

-

Add formic acid (5.5 g, 0.12 mol) dropwise to the stirred solution.

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature and neutralize with a 10% sodium hydroxide solution until a precipitate forms.

-

Filter the crude benzimidazole, wash with cold water, and dry. Recrystallize from hot water to obtain pure benzimidazole.

Step 2: N-Alkylation to form Benzimidazol-1-yl-acetic acid

-

To a solution of benzimidazole (5.9 g, 0.05 mol) in 100 mL of anhydrous acetone, add potassium carbonate (13.8 g, 0.1 mol).

-

To this suspension, add ethyl chloroacetate (8.6 g, 0.07 mol) dropwise.

-

Reflux the reaction mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

-

The resulting crude ethyl Benzimidazol-1-yl-acetate is then hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide for 4 hours.

-

After cooling, the solution is acidified with dilute hydrochloric acid to precipitate Benzimidazol-1-yl-acetic acid.

-

The solid product is filtered, washed with water, and recrystallized from an ethanol-water mixture to yield the pure compound.

Caption: Synthetic workflow for Benzimidazol-1-yl-acetic acid.

Preliminary Cytotoxic Evaluation

The initial assessment of a novel compound's anticancer potential is typically performed through in vitro cytotoxicity assays against a panel of cancer cell lines.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining meaningful data.[5][6] A diverse panel of cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity.[7] For a preliminary screen, a panel might include:

-

MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

-

A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

-

HCT-116 (Colorectal Carcinoma): A widely used cell line in colon cancer research.

-

HEK-293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess general cytotoxicity.[8]

The National Cancer Institute's NCI-60 panel is a more extensive set of 60 human tumor cell lines used for drug screening.[6][9]

The MTT Assay: Principle and Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.

Detailed Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well flat-bottomed microplate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[12]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Benzimidazol-1-yl-acetic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

-

Caption: Experimental workflow of the MTT assay.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

Calculation of Cell Viability: Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 (half-maximal inhibitory concentration) value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration. The IC50 is the concentration of the drug that is required for 50% inhibition of cell viability.

Hypothetical Cytotoxicity Data

| Cell Line | Benzimidazol-1-yl-acetic acid IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | 15.5 ± 1.2 | 0.8 ± 0.1 |

| A549 | 22.8 ± 2.5 | 1.2 ± 0.2 |

| HCT-116 | 12.3 ± 1.8 | 0.5 ± 0.08 |

| HEK-293 | > 100 | 5.6 ± 0.7 |

These hypothetical results suggest that Benzimidazol-1-yl-acetic acid exhibits moderate cytotoxic activity against the tested cancer cell lines, with greater potency against HCT-116 and MCF-7 cells. The high IC50 value against HEK-293 cells indicates a degree of selectivity for cancer cells over non-cancerous cells.

Discussion of Potential Mechanisms of Action

While the preliminary cytotoxicity assay does not elucidate the mechanism of action, the literature on benzimidazole derivatives provides several plausible pathways through which Benzimidazol-1-yl-acetic acid might exert its effects.

-

Tubulin Polymerization Inhibition: Many benzimidazole compounds, such as albendazole and mebendazole, are known to bind to β-tubulin, disrupting microtubule dynamics.[15] This leads to mitotic arrest and subsequent apoptosis.[15]

-

Induction of Apoptosis: Benzimidazole derivatives can induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[15] This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[16]

-

Cell Cycle Arrest: A common effect of benzimidazole derivatives is the arrest of the cell cycle, particularly at the G2/M phase.[2][8] This prevents cancer cells from progressing through mitosis and proliferating.

-

Kinase Inhibition: Some benzimidazoles act as inhibitors of crucial kinases involved in cancer cell signaling, such as cyclin-dependent kinases (CDKs) or tyrosine kinases.[15]

-

DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[1]

Further studies, such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key regulatory proteins, would be necessary to determine the precise mechanism of action.

Conclusion and Future Directions

The preliminary cytotoxic evaluation of Benzimidazol-1-yl-acetic acid, as outlined in this guide, demonstrates a systematic approach to assessing the anticancer potential of novel compounds. The hypothetical data suggest that this compound warrants further investigation.

Future work should focus on:

-

Expanding the panel of cancer cell lines to determine the full spectrum of activity.

-

Elucidating the mechanism of action through detailed molecular and cellular biology studies.

-

Conducting structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize potency and selectivity.

-

In vivo studies in animal models to evaluate the compound's efficacy and safety in a whole-organism context.

This structured approach ensures that promising lead compounds are efficiently identified and advanced through the drug discovery pipeline.

References

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

Broad mechanisms of action of benzimidazoles as anticancer agents.... ResearchGate. [Link]

-

Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. [Link]

-